molecular formula C13H16O3 B12008730 3-(Benzoyloxy)cyclohexanol

3-(Benzoyloxy)cyclohexanol

Cat. No.: B12008730
M. Wt: 220.26 g/mol
InChI Key: DQJWAUDLUKISHH-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)cyclohexanol (C₁₃H₁₆O₃) is a cyclohexanol derivative featuring a benzoyloxy (OCOC₆H₅) ester group at the third carbon of the cyclohexane ring. Its ester group confers unique reactivity, such as susceptibility to hydrolysis under acidic or basic conditions, while the cyclohexanol backbone provides stereochemical complexity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(3-hydroxycyclohexyl) benzoate

InChI

InChI=1S/C13H16O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2

InChI Key

DQJWAUDLUKISHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoyloxy)cyclohexanol can be achieved through several methods. One common approach involves the esterification of cyclohexanol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve the same esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The benzoyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexanols, depending on the nucleophile used.

Scientific Research Applications

3-(Benzoyloxy)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)cyclohexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the benzoyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Benzoyloxy vs. Benzyloxy and Other Groups

The substituent at the third carbon significantly influences the compound’s properties. Key comparisons include:

3-(Benzyloxy)cyclohexanone (C₁₃H₁₆O₂; CAS 85450-51-7)
  • Substituent : Benzyloxy (OCH₂C₆H₅) ether group.
  • Functional Group : Ketone at the first carbon.
  • Key Differences: The ketone group in 3-benzylcyclohexanone enhances reactivity in electrophilic aromatic substitution and nucleophilic additions compared to the alcohol in 3-(benzoyloxy)cyclohexanol . Applications: Used in Friedel-Crafts acylations and polymer synthesis due to its dual aromatic and carbonyl reactivity .
3-(Benzyloxy)cyclopentan-1-ol (C₁₂H₁₆O₂)
  • Substituent : Benzyloxy.
  • Ring Size : Cyclopentane (vs. cyclohexane).
  • Key Differences :
    • Smaller ring size increases steric strain, altering conformational flexibility and reaction kinetics .
    • Applications: Less studied in pharmaceuticals but explored in small-molecule catalysis.
Benzyl 3-oxocyclohexanecarboxylate (C₁₄H₁₆O₃)
  • Substituents : Benzyl ester and ketone.
  • Functional Groups : Ester and ketone.
  • Key Differences: The ketone at the third carbon allows nucleophilic attacks, while the ester group provides hydrolytic lability. Reactivity differs from this compound due to the absence of a hydroxyl group . Applications: Intermediate in material science for synthesizing polyesters and cross-linked polymers .

Functional Group Comparisons: Alcohol vs. Ketone and Ester

3-(Hydroxymethyl)cyclohexanol (C₇H₁₄O₂)
  • Substituent : Hydroxymethyl (-CH₂OH).
  • Key Differences :
    • The absence of an aromatic group reduces lipophilicity, impacting bioavailability.
    • Applications: Generates reactive oxygen species (ROS) in cancer research, highlighting the role of hydroxyl groups in redox activity .
3-Benzylcyclohexanol
  • Substituent : Benzyl (-CH₂C₆H₅).
  • Key Differences: The benzyl group (non-ester) enhances hydrophobicity but lacks the hydrolytic instability of benzoyloxy. Applications: Studied for antimicrobial activity, emphasizing the importance of aromatic substitution patterns .

Physicochemical and Reactivity Profiles

Hydrolysis and Stability

  • This compound: The ester group hydrolyzes to form benzoic acid and cyclohexanediol under acidic/basic conditions.
  • Comparison: Benzyl ethers (e.g., 3-(benzyloxy)cyclohexanone) are more hydrolytically stable than benzoyl esters, requiring stronger conditions for cleavage .

Lipophilicity and Solubility

  • Benzoyloxy Group : Increases lipophilicity (logP ~2.5–3.0) compared to hydroxymethyl (logP ~0.5–1.0) or benzyloxy (logP ~2.0–2.5) substituents.
  • Impact : Enhanced membrane permeability but reduced aqueous solubility, critical for drug design .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituent Functional Group Key Applications Reference
This compound C₁₃H₁₆O₃ Benzoyloxy Alcohol, Ester Drug intermediates, ester hydrolysis -
3-(Benzyloxy)cyclohexanone C₁₃H₁₆O₂ Benzyloxy Ketone Polymer synthesis, Friedel-Crafts
3-(Benzyloxy)cyclopentan-1-ol C₁₂H₁₆O₂ Benzyloxy Alcohol Catalysis, small-molecule studies
Benzyl 3-oxocyclohexanecarboxylate C₁₄H₁₆O₃ Benzyl ester Ester, Ketone Material science, cross-linkers
3-(Hydroxymethyl)cyclohexanol C₇H₁₄O₂ Hydroxymethyl Alcohol Anticancer ROS generation

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